The synthesis of tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate typically involves multiple synthetic steps. A common method includes the reaction of a piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction is usually conducted under an inert atmosphere to minimize oxidation and side reactions.
Industrial production may utilize continuous flow reactors to enhance efficiency and yield, along with automated systems for scalability.
The molecular structure of tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate can be represented by its canonical SMILES notation: CC(C)(C)OC(=O)NC(C)(C)CCC1CCCCN1. The InChI key for this compound is FKCRRKKQEMLZEG-UHFFFAOYSA-N, which provides a unique identifier for chemical substances.
InChI=1S/C15H30N2O2/c1-14(2,3)19-13(18)17-15(4,5)10-9-12-8-6-7-11-16-12/h12,16H,6-11H2,1-5H3,(H,17,18)tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate can undergo several types of chemical reactions:
The products formed from these reactions depend on the specific conditions and reagents used; for instance, oxidation may yield ketones or alcohols while reduction can produce amines.
The mechanism of action for tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways through specific interactions.
The compound exhibits characteristics typical of carbamates:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.41 g/mol |
| IUPAC Name | tert-butyl N-(2-methyl-4-piperidin-2-ylbutan-2-yl)carbamate |
| InChI Key | FKCRRKKQEMLZEG-UHFFFAOYSA-N |
These properties contribute to its reactivity and applications in various fields.
tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate has several applications across different scientific domains:
This compound's unique structure and properties make it valuable for ongoing research and development in multiple scientific fields.
CAS No.: 354-92-7
CAS No.: 3616-06-6
CAS No.:
CAS No.: 19449-30-0
CAS No.: 42201-43-4